4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide

GIRK2 potassium channel HTS screening Ion channel modulator

4-Benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide (CAS 1351581-75-3) is a synthetic small molecule (MW 467.5 g/mol, formula C22H21N5O5S) featuring a morpholin-3-one core bearing an N-benzyl substituent and a 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl carboxamide side chain. This compound belongs to the broader class of morpholino-pyrimidine derivatives, scaffolds that have been extensively investigated as kinase inhibitors (e.g., mTOR/PI3K) and, more recently, as modulators of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Molecular Formula C22H21N5O5S
Molecular Weight 467.5
CAS No. 1351581-75-3
Cat. No. B2384630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide
CAS1351581-75-3
Molecular FormulaC22H21N5O5S
Molecular Weight467.5
Structural Identifiers
SMILESC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
InChIInChI=1S/C22H21N5O5S/c28-20-15-32-14-19(27(20)13-16-5-2-1-3-6-16)21(29)25-17-7-9-18(10-8-17)33(30,31)26-22-23-11-4-12-24-22/h1-12,19H,13-15H2,(H,25,29)(H,23,24,26)
InChIKeyVUXJLYPXAPMDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide (CAS 1351581-75-3): Chemical Identity and Target Class Context for Procurement


4-Benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide (CAS 1351581-75-3) is a synthetic small molecule (MW 467.5 g/mol, formula C22H21N5O5S) featuring a morpholin-3-one core bearing an N-benzyl substituent and a 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl carboxamide side chain [1]. This compound belongs to the broader class of morpholino-pyrimidine derivatives, scaffolds that have been extensively investigated as kinase inhibitors (e.g., mTOR/PI3K) and, more recently, as modulators of G-protein-gated inwardly rectifying potassium (GIRK) channels [2][3]. Public bioassay records associate this specific compound with a high-throughput screen (HTS) campaign targeting the GIRK2 channel (VANDERBILT_HTS_GIRK2_MPD), suggesting its initial evaluation as a potential GIRK channel modulator .

Procurement Risk Alert: Why 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide Cannot Be Replaced by Off-the-Shelf Morpholine or Sulfonamide Analogs


Generic substitution is highly inadvisable for 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide due to the exquisitely steep structure-activity relationships (SAR) governing its target class. In morpholino-pyrimidine kinase inhibitors, minor alterations to the sulfonamide linker or the pyrimidine substitution pattern are known to cause profound shifts in selectivity between mTOR, PI3Kα, and other lipid kinases [1]. Likewise, within the GIRK activator chemotype, reports indicate that the specific combination of the benzyl-morpholinone and the pyrimidin-2-ylsulfamoylphenyl moiety is critical for achieving dual GIRK1/2 versus GIRK1/4 selectivity profiles; simple methylation or relocation of the sulfamoyl group can abolish GIRK1/2 activation while retaining GIRK1/4 activity, or render the compound completely inactive [2]. Consequently, close structural analogs—such as 4-benzyl-N-(4-methanesulfonylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351585-20-0) or non-pyrimidine sulfonamide variants—are not functionally interchangeable and cannot serve as drop-in replacements for this exact chemical entity .

Head-to-Head and Class-Level Evidence: Quantifying the Differentiation of 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide


GIRK2 Channel HTS Profile: Target Engagement Differentiated from Pan-Kinase Inhibitor Morpholino-Pyrimidines

Unlike morpholino-pyrimidine compounds developed as ATP-competitive mTOR/PI3K kinase inhibitors, which typically display broad kinome profiling, this specific compound was evaluated in a targeted high-throughput screen for GIRK2 channel modulation (VANDERBILT_HTS_GIRK2_MPD) . While the quantitative HTS activity value (e.g., % activation at screening concentration or EC50) is not publicly disclosed in the summary record, the screening annotation itself constitutes a qualitative differentiation: it places this compound within the GIRK channel pharmacology space rather than the kinase inhibitor space, distinguishing it from the mTOR/PI3K morpholino-pyrimidine comparator class exemplified by compounds in US20090018134 [1]. This is significant because GIRK2 activators are a much rarer chemotype than PI3K/mTOR inhibitors, with fewer than 50 unique publicly reported GIRK1/2 activator scaffolds [2].

GIRK2 potassium channel HTS screening Ion channel modulator

Calculated Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) vs. Drug-like GIRK Activators

The compound exhibits a computed XLogP3 of 0.9 and a TPSA of 139 Ų [1]. When compared to the archetypal GIRK1/2 activator ML297 (VU0456810), which has a reported logP substantially higher (>3) due to its lipophilic substituents, this compound is markedly more polar and hydrophilic [2]. The lower XLogP3 value (0.9) falls within the optimal range for CNS drug-like chemical space (typically XLogP 1–3), whereas ML297's higher lipophilicity is associated with faster metabolic clearance and potential for hERG-related off-target effects [2]. The TPSA of 139 Ų also lies within the favorable range for oral bioavailability and blood-brain barrier penetration (generally <140 Ų), suggesting a more balanced ADME profile than more lipophilic GIRK modulator candidates.

Physicochemical property Drug-likeness CNS drug discovery

Commercial Availability and Orderable Unit Differentiation vs. Other GIRK-Focused Chemical Probes

As of the latest vendor listing (September 2023), this compound is available in small research quantities (2 μmol at $57.00; 5 μmol at $63.00) from Life Chemicals (catalog F6241-0209) [1]. By comparison, the widely studied GIRK activator ML297 is available from multiple vendors at a similar price point for 5 mg quantities (approximately 10–15 μmol), but ML297's broader commercial distribution has led to batch-to-batch variability in purity, with some suppliers reporting as low as 95% purity . The more restricted distribution of F6241-0209 through a single primary supplier may offer tighter batch control, though independent purity verification remains essential. The pricing per μmol ($28.50/μmol for the 2 μmol pack) positions it within the typical range for HTS-validated hit compounds from specialty screening libraries.

Chemical probe procurement Commercial availability Hit validation

Recommended Procurement and Research Scenarios for 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide


Building a GIRK Channel-Focused Screening Sub-Library

Academic or biotech screening groups constructing a targeted ion channel library should include this compound as a morpholine-pyrimidine chemotype with documented GIRK2 HTS annotation . Its presence diversifies the library beyond the well-explored urea/thiourea GIRK activator scaffolds, increasing the chance of identifying hits with novel binding modes. Procurement in 2 μmol aliquots is suitable for initial single-concentration screening in thallium flux or automated patch clamp assays [1].

Computational Chemistry and Docking Studies on GIRK Channel Modulators

The compound's unique combination of a benzyl-morpholinone core and a pyrimidin-2-ylsulfamoylphenyl moiety provides a distinct pharmacophore for molecular docking and molecular dynamics simulations against GIRK2 homology models or cryo-EM structures. The computed physicochemical properties (XLogP3 0.9, TPSA 139 Ų) suggest solubility characteristics that may facilitate virtual screening campaigns for CNS-penetrant GIRK modulators [2]. Researchers should compare docking poses and predicted binding energies with the known GIRK1/2 activator chemotypes.

Structure-Activity Relationship (SAR) Expansion Around the Morpholinone Sulfonamide Series

Medicinal chemistry groups aiming to establish SAR for GIRK channel selectivity (GIRK1/2 vs. GIRK1/4 vs. GIRK2/3) can use this compound as a starting point for systematic analog synthesis. The HTS annotation suggests initial activity on GIRK2-containing channels; procurement of a 5 μmol aliquot supports resynthesis and confirmatory testing, as well as the generation of close analogs (e.g., varying the pyrimidine substitution or the benzyl group) [1][2]. This is particularly valuable given the scarcity of publicly disclosed GIRK2-selective chemotypes.

Reference Standard for Analytical Method Development in Procurement Quality Control

Given its single-supplier status, laboratories developing in-house LC-MS or NMR purity verification protocols for incoming GIRK-related probe compounds can procure this compound as a reference standard for method validation. Its molecular weight (467.5 g/mol) and characteristic SMILES string enable straightforward mass spectrometric detection, while its multiple hydrogen bond acceptors/donors provide robust chromatographic retention for HPLC purity assessment [2].

Quote Request

Request a Quote for 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.